molecular formula C25H26BrN3O4S B11098232 ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11098232
M. Wt: 544.5 g/mol
InChI Key: ARQVFVQJJTZICJ-UHFFFAOYSA-N
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Description

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an indole core, a bromine atom, and various functional groups such as acetoxy, cyano, and sulfanyl groups.

Preparation Methods

The synthesis of ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the bromine atom and other functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

Properties

Molecular Formula

C25H26BrN3O4S

Molecular Weight

544.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylmethyl]-1-methylindole-3-carboxylate

InChI

InChI=1S/C25H26BrN3O4S/c1-6-32-25(31)23-18-10-22(33-15(4)30)19(26)11-20(18)29(5)21(23)13-34-24-16(12-27)7-8-17(28-24)9-14(2)3/h7-8,10-11,14H,6,9,13H2,1-5H3

InChI Key

ARQVFVQJJTZICJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)CC(C)C)C#N

Origin of Product

United States

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